5-Benzyloxy-6-méthoxyindole

Vue d'ensemble

Description

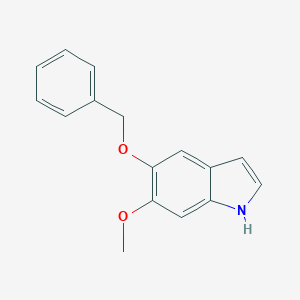

5-Benzyloxy-6-methoxyindole: is a heterocyclic compound with the molecular formula C16H15NO2. It is a derivative of indole, a structure commonly found in many natural products and pharmaceuticals. This compound is characterized by the presence of a benzyloxy group at the 5-position and a methoxy group at the 6-position of the indole ring. It is used as a building block in the synthesis of various biologically active molecules .

Applications De Recherche Scientifique

Chemistry: 5-Benzyloxy-6-methoxyindole is used as a reactant in the preparation of CB2 cannabinoid receptor ligands, potent antimitotic agents, and c-ABL inhibitors .

Biology: In biological research, it serves as a precursor for eumelanin pigment synthesis, which is important for studying pigmentation and related disorders .

Medicine: The compound is investigated for its potential therapeutic applications, including its role as an antimitotic agent and c-ABL inhibitor, which are relevant in cancer treatment .

Industry: In the industrial sector, 5-Benzyloxy-6-methoxyindole is used in the synthesis of various pharmaceuticals and fine chemicals .

Mécanisme D'action

Target of Action

The primary targets of 5-Benzyloxy-6-methoxyindole are G protein-coupled receptors (GPCRs) . GPCRs are integral membrane proteins that play a crucial role in signal transduction, allowing cells to respond to their external environment .

Mode of Action

5-Benzyloxy-6-methoxyindole interacts with its targets by binding and activating specific GPCRs . This activation triggers a cascade of intracellular events, leading to various cellular responses .

Biochemical Pathways

The compound is involved in the preparation of CB2 Cannabinoid receptor ligands , potent antimitotic agents , potent c-ABL inhibitors , and eumelanin pigment precursors . These pathways have downstream effects on cell signaling, cell division, tyrosine kinase regulation, and pigment production, respectively .

Result of Action

The molecular and cellular effects of 5-Benzyloxy-6-methoxyindole’s action depend on the specific GPCR it targets and the biochemical pathway it influences. For instance, if it targets CB2 Cannabinoid receptors, it could modulate immune response. If it acts as an antimitotic agent, it could inhibit cell division .

Analyse Biochimique

Biochemical Properties

5-Benzyloxy-6-methoxyindole is used as a reactant for the preparation of CB2 Cannabinoid receptor ligands, potent antimitotic agents, potent c-ABL inhibitors, and eumelanin pigment precursors . It is suggested that it binds and activates specific G protein-coupled receptors, integral to various cellular processes .

Cellular Effects

The precise cellular effects of 5-Benzyloxy-6-methoxyindole remain elusive. Current understanding suggests its binding and activation of specific G protein-coupled receptors, integral to various cellular processes .

Molecular Mechanism

While the precise mechanism of action for 5-Benzyloxy-6-methoxyindole remains elusive, current understanding suggests its binding and activation of specific G protein-coupled receptors, integral to various cellular processes .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 5-Benzyloxy-6-methoxyindole typically involves the following steps:

Starting Material: The synthesis begins with 4-methoxy-5-benzyloxy-2-nitrostyrene.

Reduction: The nitrostyrene is reduced to the corresponding amine using a reducing agent such as lithium aluminum hydride.

Cyclization: The amine undergoes cyclization to form the indole ring, resulting in 5-Benzyloxy-6-methoxyindole.

Industrial Production Methods: Industrial production methods for 5-Benzyloxy-6-methoxyindole are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves optimizing reaction conditions to ensure high yield and purity, often using continuous flow reactors and automated systems to maintain consistency .

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: 5-Benzyloxy-6-methoxyindole can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, to form corresponding quinones.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield various reduced derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogens, nucleophiles.

Major Products:

Oxidation: Quinones.

Reduction: Reduced derivatives of 5-Benzyloxy-6-methoxyindole.

Substitution: Various substituted indole derivatives.

Comparaison Avec Des Composés Similaires

- 4-Methoxyindole

- 5-Methoxyindole

- 6-Benzyloxyindole

- 2-(4-Methoxyphenyl)-1,3-benzoxazole

Comparison: 5-Benzyloxy-6-methoxyindole is unique due to the presence of both benzyloxy and methoxy groups on the indole ring, which imparts distinct chemical and biological properties. Compared to 4-Methoxyindole and 5-Methoxyindole, the additional benzyloxy group enhances its reactivity and potential as a building block for more complex molecules. The presence of these functional groups also influences its binding affinity and specificity towards biological targets, making it a valuable compound in medicinal chemistry .

Activité Biologique

5-Benzyloxy-6-methoxyindole is an indole derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with related compounds.

Chemical Structure and Properties

5-Benzyloxy-6-methoxyindole has the molecular formula and is characterized by a methoxy group at the 6-position and a benzyloxy group at the 5-position of the indole ring. The presence of these substituents influences its reactivity and biological interactions.

The biological activity of 5-Benzyloxy-6-methoxyindole is primarily attributed to its interaction with various biological targets:

- G Protein-Coupled Receptors (GPCRs) : It has been suggested that this compound may interact with specific GPCRs, which are involved in numerous signaling pathways within cells. This interaction can lead to various physiological responses, including modulation of neurotransmitter release and immune responses .

- Cannabinoid Receptors : Research indicates that 5-Benzyloxy-6-methoxyindole may act as a ligand for cannabinoid receptors, particularly CB1 and CB2. These receptors are implicated in the regulation of pain, inflammation, and other central nervous system functions .

Anticancer Properties

Several studies have highlighted the anticancer potential of 5-Benzyloxy-6-methoxyindole:

- Antiproliferative Activity : In vitro studies demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance, it showed IC50 values in the low micromolar range against breast cancer (MCF-7) and colorectal cancer (HCT116) cell lines .

- Mechanism of Action : The mechanism through which it exerts its anticancer effects may involve induction of apoptosis and inhibition of cell cycle progression. This suggests its potential as a lead compound for developing new anticancer therapies.

Antimicrobial Activity

5-Benzyloxy-6-methoxyindole has also been evaluated for its antimicrobial properties:

- Bacterial Inhibition : It demonstrated antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentrations (MIC) reported at approximately 8 μM .

- Antifungal Effects : Some derivatives have shown antifungal activity against Candida species, indicating a broad spectrum of antimicrobial action.

Comparative Studies

A comparison with related indole derivatives reveals distinct biological profiles:

| Compound | Anticancer Activity (IC50 µM) | Antibacterial Activity (MIC µM) |

|---|---|---|

| 5-Benzyloxy-6-methoxyindole | 1.2 - 5.3 | 8 |

| 6-Benzyloxy-5-methoxyindole | Varies | Moderate |

| 4-Methoxyindole | Higher IC50 values | Low MIC |

This table illustrates that while 5-Benzyloxy-6-methoxyindole shows potent activity across multiple assays, other derivatives may exhibit varying degrees of efficacy depending on their structural modifications.

Case Studies

- Study on Antiproliferative Effects : A study evaluated the antiproliferative effects of various indole derivatives, including 5-Benzyloxy-6-methoxyindole, against multiple cancer cell lines. The results indicated a strong correlation between structural features and biological activity, supporting further exploration into structure-activity relationships (SAR) .

- Research on Cannabinoid Receptor Interaction : Investigations into the binding affinity of 5-Benzyloxy-6-methoxyindole to cannabinoid receptors revealed its potential as a therapeutic agent for conditions such as anxiety and inflammation due to its selective receptor modulation .

Propriétés

IUPAC Name |

6-methoxy-5-phenylmethoxy-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO2/c1-18-15-10-14-13(7-8-17-14)9-16(15)19-11-12-5-3-2-4-6-12/h2-10,17H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDLZHWUPJHWVFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C=CNC2=C1)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20293831 | |

| Record name | 5-Benzyloxy-6-methoxyindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20293831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4790-04-9 | |

| Record name | 4790-04-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92529 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Benzyloxy-6-methoxyindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20293831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 5-Benzyloxy-6-methoxyindole interact with the mild steel surface to inhibit corrosion in hydrochloric acid?

A1: The research suggests that 5-Benzyloxy-6-methoxyindole forms a protective film on the mild steel surface, acting as a barrier between the metal and the corrosive hydrochloric acid solution []. This adsorption process is driven by the interaction between the electron-rich areas of the 5-Benzyloxy-6-methoxyindole molecule and the positively charged mild steel surface. The study utilized electrochemical techniques and Monte Carlo simulations to investigate this interaction, ultimately concluding that the compound demonstrates promising corrosion inhibition capabilities.

Q2: Were any computational chemistry methods employed to understand the adsorption mechanism of 5-Benzyloxy-6-methoxyindole on the mild steel surface?

A2: Yes, the researchers used Monte Carlo simulations to model the adsorption behavior of 5-Benzyloxy-6-methoxyindole on the Fe (110) surface, which represents the most stable surface plane of iron []. These simulations provided insights into the preferred orientation of the molecule on the metal surface and helped to explain the observed corrosion inhibition efficiency.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.